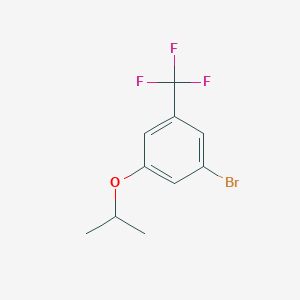

1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene

Descripción

1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene is a substituted aromatic compound featuring a bromine atom at position 1, an isopropoxy group (–OCH(CH₃)₂) at position 3, and a trifluoromethyl (–CF₃) group at position 3. This compound is structurally significant due to its electron-withdrawing (–CF₃) and bulky isopropoxy substituents, which influence its reactivity and physical properties. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) where the bromine atom acts as a leaving group.

Propiedades

IUPAC Name |

1-bromo-3-propan-2-yloxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-7(10(12,13)14)3-8(11)5-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGQDJIOTGYZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene typically involves the bromination of 3-isopropoxy-5-(trifluoromethyl)benzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve a solvent like dichloromethane or carbon tetrachloride, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Aplicaciones Científicas De Investigación

1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Substituent Effects on Reactivity :

- The isopropoxy group in the target compound introduces steric bulk compared to smaller alkoxy groups (e.g., ethoxy in 1-bromo-3-ethoxy-5-(trifluoromethyl)benzene). This reduces reaction rates in nucleophilic substitutions but enhances selectivity in certain coupling reactions .

- Trifluoromethyl (–CF₃) vs. trifluoromethoxy (–OCF₃) : The –CF₃ group is more electron-withdrawing than –OCF₃, making the target compound less reactive toward electrophilic substitution but more stable under acidic conditions .

Halogen Diversity :

- Compared to 1-bromo-3-iodo-5-(trifluoromethoxy)benzene (MW 350.9), the target compound’s bromine substituent offers a balance between reactivity (as a leaving group) and cost-effectiveness. Iodo derivatives are heavier and more expensive but useful in specialized coupling reactions .

Functional Group Interplay :

- The nitro group in 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene increases electrophilicity, enabling reactions like nucleophilic aromatic substitution. In contrast, the target compound’s isopropoxy group may direct electrophiles to specific ring positions .

Physical Properties :

- Boiling/Melting Points : Bulky substituents (e.g., isopropoxy) lower melting points compared to smaller groups (e.g., ethoxy). For example, 3-bromo-2-chloro-6-methylpyridine (MW 206.47) has a mp of 30–35°C, suggesting that the target compound may have a mp < 100°C .

- Solubility : Trifluoromethyl groups enhance lipophilicity, making the target compound more soluble in organic solvents (e.g., chloroform, DMSO) compared to polar derivatives like 5-bromo-3-fluorobenzene-1,2-diol .

Actividad Biológica

1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring. These substituents contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene may exhibit various biological activities, including:

- Antimicrobial Activity : Potential effectiveness against bacterial strains.

- Anticancer Activity : Possible inhibition of cancer cell proliferation.

- Anti-inflammatory Properties : Potential modulation of inflammatory pathways.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer progression.

- Receptor Modulation : It may interact with receptors that play critical roles in inflammation and cell signaling.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various compounds, including 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene, against Gram-positive bacteria. The results are summarized below:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene | MRSA | TBD |

| Related Compound A | Streptococcus pneumoniae | 0.5 µg/mL |

| Related Compound B | E. coli | 0.75 µg/mL |

Note: Specific MIC values for 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene are yet to be determined but are anticipated to be comparable based on structural activity relationships.

Anticancer Activity

In a comparative study involving various compounds with similar structures, the anticancer activity was evaluated using different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene | MCF-7 | TBD |

| Related Compound C | U-937 | 15.20 |

| Related Compound D | HeLa | 12.50 |

Note: The specific IC50 values for 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene are currently unavailable but are expected to fall within a similar range.

Q & A

Q. What are the optimal synthetic routes for 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene, and how do reaction conditions influence yields?

- Methodological Answer : Synthesis typically involves halogenation or substitution reactions. For brominated trifluoromethyl aromatics, direct bromination of pre-functionalized benzene derivatives (e.g., via electrophilic substitution) is common. Key steps include:

- Pre-functionalization : Introducing the isopropoxy group via nucleophilic aromatic substitution (NAS) using isopropyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) .

- Bromination : Use of Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-bromination .

- Yield Optimization : Reaction monitoring via TLC or GC-MS is critical. For example, excess brominating agents may lead to di-brominated byproducts; stoichiometric adjustments and inert atmospheres (N₂/Ar) improve selectivity .

Q. How do the electronic effects of the trifluoromethyl and isopropoxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing (-I effect), which deactivates the aromatic ring and directs electrophiles to meta/para positions. Conversely, the isopropoxy (-O-iPr) group is electron-donating (+M effect), activating the ring for electrophilic substitution. This duality creates regioselectivity challenges:

- Suzuki-Miyaura Coupling : The bromine atom at the 1-position is primed for palladium-catalyzed coupling. However, the -CF₃ group may sterically hinder transmetalation, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) .

- Nucleophilic Substitution : The -O-iPr group stabilizes adjacent charges, facilitating SNAr reactions at the 3-position. Use polar aprotic solvents (e.g., DMSO) and strong nucleophiles (e.g., amines) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key peaks interpreted?

- Methodological Answer :

- ¹H NMR : The isopropoxy group shows a septet (δ 4.5–5.0 ppm, J = 6 Hz) from the methine proton, while the -CF₃ group causes deshielding of adjacent protons (δ 7.2–7.8 ppm, aromatic region).

- ¹⁹F NMR : A singlet at δ -60 to -65 ppm confirms the -CF₃ group .

- GC-MS/EI-MS : Molecular ion [M]⁺ is typically weak due to bromine’s isotopic pattern (1:1 ratio for M and M+2 peaks). Fragmentation patterns include loss of -O-iPr (m/z 60) and Br (m/z 79/81) .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of further functionalization (e.g., C–H activation) in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. Key steps:

- Fukui Indices : Identify nucleophilic/electrophilic sites. The 4-position (para to -CF₃) often shows higher electrophilic susceptibility due to -CF₃’s -I effect .

- Transition State Modeling : Simulate C–H activation pathways with catalysts (e.g., Pd(OAc)₂) to predict activation barriers. Meta-directing effects of -CF₃ may favor functionalization at the 2-position .

- Validation : Compare computational results with experimental kinetic isotope effects (KIEs) or deuterium labeling .

Q. What strategies mitigate steric hindrance and electronic deactivation in catalytic transformations involving this compound?

- Methodological Answer :

- Ligand Design : Use electron-rich, bulky ligands (e.g., XPhos) to enhance oxidative addition of Pd(0) to the C–Br bond .

- Microwave-Assisted Synthesis : Accelerate slow reactions (e.g., coupling with boronic esters) by reducing reaction times and minimizing side reactions .

- Directed Ortho-Metalation (DoM) : Employ directing groups (e.g., amides) to override -CF₃’s meta-directing effects, enabling ortho-functionalization .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in medicinal chemistry?

- Methodological Answer :

- Hydrolytic Stability : The -O-iPr group is susceptible to acid-catalyzed hydrolysis (e.g., HCl in dioxane). Stability assays (HPLC monitoring at 25–37°C, pH 1–10) reveal degradation products (e.g., phenol derivatives) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, limiting high-temperature applications.

- Biological Relevance : The -CF₃ group enhances metabolic stability in vivo, but bromine’s potential toxicity requires structural optimization (e.g., replacing Br with less toxic halogens post-screening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.